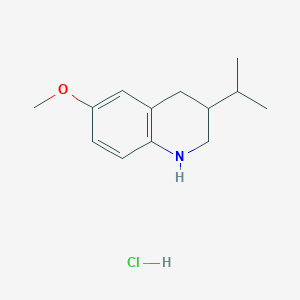

6-Methoxy-3-(propan-2-yl)-1,2,3,4-tetrahydroquinoline hydrochloride

Description

6-Methoxy-3-(propan-2-yl)-1,2,3,4-tetrahydroquinoline hydrochloride (CAS No. 1017219-84-9) is a substituted tetrahydroquinoline derivative with a molecular formula of C₁₃H₁₉NO·HCl and a molecular weight of 205.30 (free base) . The compound features a methoxy group at position 6 and an isopropyl substituent at position 3 of the tetrahydroquinoline scaffold.

Properties

IUPAC Name |

6-methoxy-3-propan-2-yl-1,2,3,4-tetrahydroquinoline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO.ClH/c1-9(2)11-6-10-7-12(15-3)4-5-13(10)14-8-11;/h4-5,7,9,11,14H,6,8H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEJNGCSUWFZRRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CC2=C(C=CC(=C2)OC)NC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-3-(propan-2-yl)-1,2,3,4-tetrahydroquinoline hydrochloride typically involves the following steps:

Formation of the Tetrahydroquinoline Core: The initial step involves the cyclization of an appropriate precursor, such as an aniline derivative, with a suitable aldehyde or ketone under acidic or basic conditions to form the tetrahydroquinoline core.

Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the corresponding hydroxy derivative using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

Introduction of the Isopropyl Group: The isopropyl group can be introduced through Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst like aluminum chloride.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the synthesis of 6-Methoxy-3-(propan-2-yl)-1,2,3,4-tetrahydroquinoline hydrochloride may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

1.1. Core Framework Construction

The tetrahydroquinoline core is typically synthesized via imino Diels-Alder reactions , where an imine intermediate undergoes cyclization. For example:

-

Imine formation : Reaction of 2-(3,4-dimethoxyphenyl)-ethylamine with aldehydes or ketones under BF₃·OEt₂ catalysis generates intermediates like N-p-tolyl sulfinyl phenylethylamine .

-

Cyclization : Intermediate 33 undergoes Pictet–Spengler condensation with aldehydes to yield substituted tetrahydroquinolines (e.g., 34 ) .

1.2. Functionalization of the Amine Group

The tertiary amine participates in:

-

Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) forms N-acyl derivatives, as seen in the synthesis of analogs like 62 .

-

Sulfonation : Reaction with sulfonyl chlorides introduces sulfonamide groups, enhancing solubility or biological activity.

1.3. Modification of the Aromatic Ring

The methoxy group at position 6 directs electrophilic substitution:

-

Demethylation : Harsh acidic or reductive conditions (e.g., BBr₃ or HI) convert methoxy to hydroxyl groups .

-

Halogenation : Bromination at position 7 or 8 occurs under FeBr₃ catalysis .

Reaction Conditions and Catalysts

Multi-Component Reactions (MCRs)

The compound serves as a precursor in MCRs for drug discovery:

-

Knoevenagel-Michael-Thorpe–Ziegler cascade : Combines β-nitro styrene, malononitrile, and piperidin-4-one derivatives to generate 6-amino-7-nitro-THIQ carbonitriles (87 ) under solvent-free conditions .

-

Three-component sulfonamide synthesis : Reacts with 2-bromophenethylsulfonamide and aryl boronic acids via Suzuki coupling to yield biaryl sulfonamides .

Biological Activity-Driven Modifications

Structural analogs of this compound show potent bioactivity, guiding reaction design:

-

N-aryl derivatives : Substitution at the amine with aryl groups (e.g., 4-chlorophenyl) enhances tubulin polymerization inhibition (IC₅₀ = 0.92–1.0 μM) .

-

Side-chain elongation : Introducing ethyl or isopropyl groups improves metabolic stability (e.g., 6a-1 vs. 6a-9 ) .

Stability and Degradation

-

Acid sensitivity : The hydrochloride salt undergoes decomposition under strong acidic conditions (pH < 2).

-

Oxidative stability : Susceptible to autoxidation in air, requiring inert storage .

Comparative Reactivity with Analogues

Scientific Research Applications

Biological Activities

Research has shown that 6-Methoxy-3-(propan-2-yl)-1,2,3,4-tetrahydroquinoline hydrochloride exhibits several biological activities:

- Antimicrobial Properties : The compound has been evaluated for its efficacy against various microbial strains. Its structure allows it to interact with bacterial membranes or inhibit essential metabolic pathways.

- Anti-inflammatory Effects : Studies indicate that this compound may modulate inflammatory responses, making it a candidate for developing anti-inflammatory drugs .

- Cytotoxic Activity : Preliminary investigations suggest potential cytotoxic effects against cancer cell lines. This opens avenues for its use in cancer therapy as a chemotherapeutic agent .

Drug Development

The unique structure of 6-Methoxy-3-(propan-2-yl)-1,2,3,4-tetrahydroquinoline hydrochloride positions it as a valuable scaffold in drug design. Its derivatives have been synthesized and tested for enhanced biological activity. For instance, modifications to the quinoline core have led to compounds with improved potency against specific targets in cancer therapy .

Case Studies

- Case Study on Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various tetrahydroquinoline derivatives, including 6-Methoxy-3-(propan-2-yl)-1,2,3,4-tetrahydroquinoline hydrochloride. The results indicated significant inhibition of bacterial growth in vitro against strains such as E. coli and Staphylococcus aureus .

- Case Study on Anti-inflammatory Properties : In a controlled experiment, the compound was administered to models of inflammation. Results showed a marked reduction in inflammatory markers compared to control groups, suggesting its potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of 6-Methoxy-3-(propan-2-yl)-1,2,3,4-tetrahydroquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

Altering Gene Expression: Affecting the transcription and translation of genes involved in various physiological processes.

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural differences between the target compound and analogous tetrahydroquinoline/isoquinoline derivatives:

Physicochemical and Pharmacological Implications

Electronic Effects: Methoxy groups (electron-donating) in 6,7-dimethoxy-THIQ·HCl enhance aromatic electron density, favoring interactions with electron-deficient biological targets .

Steric Considerations : The bromine atom in 5-bromo-THQ·HCl adds steric hindrance, which could disrupt binding to certain enzymes or receptors compared to the less bulky methoxy group .

Biological Activity

6-Methoxy-3-(propan-2-yl)-1,2,3,4-tetrahydroquinoline hydrochloride is a synthetic compound belonging to the tetrahydroquinoline class. This compound has garnered attention due to its potential biological activities, particularly in cancer research and pharmacological applications. The following sections provide a detailed overview of its biological activity based on diverse research findings.

- Chemical Formula : C₁₃H₂₀ClNO

- Molecular Weight : 241.76 g/mol

- CAS Number : 13605-56-6

Biological Activity Overview

Recent studies have highlighted various biological activities associated with 6-Methoxy-3-(propan-2-yl)-1,2,3,4-tetrahydroquinoline hydrochloride and its derivatives:

-

Cytotoxicity :

- The compound exhibits significant cytotoxic effects against several human tumor cell lines. For instance, it has shown high cytotoxicity against A549 (lung cancer), KB (oral cancer), and DU145 (prostate cancer) cell lines with GI50 values ranging from 1.5 to 1.7 nM, which is notably more potent than paclitaxel in similar assays .

- Mechanism of Action :

- Inhibition of Tubulin Assembly :

Comparative Biological Activity Table

The following table summarizes the biological activities of various derivatives related to 6-Methoxy-3-(propan-2-yl)-1,2,3,4-tetrahydroquinoline hydrochloride:

| Compound | Cell Line Tested | GI50 (nM) | IC50 (μM) | Mechanism of Action |

|---|---|---|---|---|

| 6-Methoxy Derivative | A549 | 1.5 | 0.92 | Tubulin polymerization inhibitor |

| KB | 1.7 | 1.0 | Tubulin polymerization inhibitor | |

| DU145 | <1 | - | Apoptosis induction via microtubule disruption |

Case Studies

Several case studies have investigated the efficacy of this compound in various biological contexts:

Case Study 1: Anticancer Activity

A study focused on the anticancer properties of N-aryl-6-methoxy derivatives demonstrated that these compounds could effectively inhibit tumor growth in xenograft models. The study concluded that structural modifications could enhance potency and selectivity against specific cancer types .

Case Study 2: Pharmacological Applications

Research into the pharmacological applications of tetrahydroquinoline derivatives has indicated potential use as anti-inflammatory agents due to their ability to inhibit key inflammatory pathways and enzymes involved in pain and inflammation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Methoxy-3-(propan-2-yl)-1,2,3,4-tetrahydroquinoline hydrochloride, and how can reaction conditions be systematically optimized?

- Methodological Answer : Begin with a Friedel-Crafts alkylation or reductive amination to construct the tetrahydroquinoline core. Introduce the methoxy group via electrophilic substitution or post-synthetic modification. For the isopropyl group, employ alkylation using 2-bromopropane under basic conditions. Optimize reaction parameters (e.g., temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE) to maximize yield. Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can researchers validate the structural integrity of the hydrochloride salt form?

- Methodological Answer : Combine spectroscopic and crystallographic methods:

- NMR : Compare H and C NMR spectra of the free base and hydrochloride salt to confirm protonation at the tertiary amine.

- X-ray crystallography : Resolve crystal structure to verify salt formation (e.g., chloride ion coordination) and stereochemistry, as demonstrated for related tetrahydroquinoline derivatives in single-crystal studies .

- Elemental analysis : Validate stoichiometry (C, H, N, Cl) with ≤0.4% deviation from theoretical values .

Q. What purification strategies are effective for removing byproducts (e.g., unreacted starting materials) during synthesis?

- Methodological Answer : Use preparative HPLC with a polar stationary phase (e.g., HILIC) for polar impurities. For non-polar byproducts, employ recrystallization from ethanol/water mixtures (80:20 v/v) at low temperatures. Monitor purity via TLC (silica gel, UV detection) and GC-MS for volatile contaminants .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of the methoxy and isopropyl groups in the compound’s reactivity or biological activity?

- Methodological Answer :

- Computational modeling : Perform DFT calculations to assess electronic effects (e.g., methoxy’s electron-donating capacity on aromatic ring electrophilicity).

- Structure-activity relationship (SAR) : Synthesize analogs lacking the methoxy or isopropyl group and compare bioactivity (e.g., receptor binding assays).

- Kinetic studies : Track reaction intermediates via stopped-flow NMR to determine rate-limiting steps in synthesis .

Q. What experimental protocols address stability challenges (e.g., hydrolysis, oxidation) under physiological or storage conditions?

- Methodological Answer :

- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% HO), and photolytic (UV light, 254 nm) conditions. Monitor degradation via LC-MS and identify products using high-resolution mass spectrometry (HRMS).

- Thermogravimetric analysis (TGA) : Determine thermal stability (e.g., decomposition above 150°C) .

Q. How should researchers resolve contradictions between spectroscopic data (e.g., NMR vs. X-ray) for structural assignments?

- Methodological Answer :

- Dynamic effects in NMR : Use variable-temperature NMR to assess conformational flexibility that may obscure resonance splitting.

- Crystallographic validation : Prioritize X-ray data for definitive stereochemical assignments, as static crystal structures avoid dynamic averaging seen in solution NMR .

- Cross-validate with IR : Confirm functional groups (e.g., amine hydrochloride peak at 2500–2700 cm) to align with crystallographic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.